2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2-MORPHOLINOETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, an imidazolidinyl ring, and a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2-MORPHOLINOETHYL)ACETAMIDE typically involves multiple steps. One common approach is to start with the benzodioxole moiety, which is then reacted with appropriate reagents to form the imidazolidinyl ring. The morpholinoethyl group is introduced in the final steps of the synthesis. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2-MORPHOLINOETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2-MORPHOLINOETHYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2-MORPHOLINOETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2-MORPHOLINOETHYL)ACETAMIDE
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-benzo [1,3]dioxol-5-yl-indoles
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H24N4O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C19H24N4O6/c24-17(20-3-4-22-5-7-27-8-6-22)10-14-18(25)23(19(26)21-14)11-13-1-2-15-16(9-13)29-12-28-15/h1-2,9,14H,3-8,10-12H2,(H,20,24)(H,21,26) |
InChI Key |
ZVQOBTJLQUHEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.